2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol
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Overview
Description
2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide . This method yields oxadiazole derivatives, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A compound with similar structural features but different functional groups.
Imidazoles: Another class of heterocyclic compounds with similar applications in pharmaceuticals and materials science.
Uniqueness
2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1244059-92-4 |
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Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H15N3O2/c1-8(2,5-12)7-10-6(3-4-9)11-13-7/h12H,3-5,9H2,1-2H3 |
InChI Key |
JKDPLFGIJDQIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC(=NO1)CCN |
Origin of Product |
United States |
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